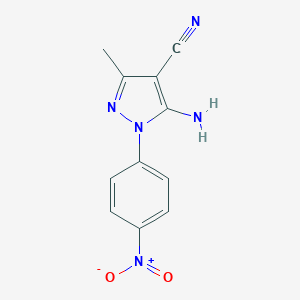

5-Amino-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Amino-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile is a chemical compound with the molecular formula C11H9N5O2 . It is used for experimental and research purposes .

Synthesis Analysis

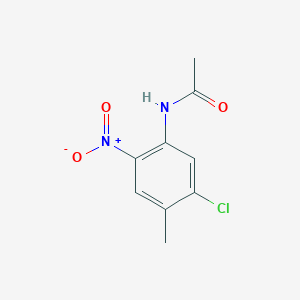

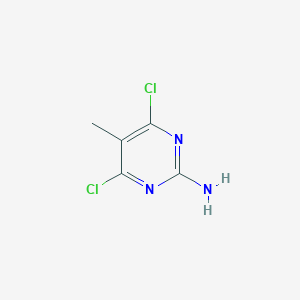

The synthesis of compounds related to 5-Amino-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile has been reported. For instance, a series of 1,3,4-thiadiazole derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . Another study reported the synthesis of 1,3,4-thiadiazole molecules by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Aplicaciones Científicas De Investigación

Antibacterial Activity

This compound has been studied for its potential antibacterial properties. Derivatives of the pyrazole class, which includes this compound, have shown inhibitory effects on various bacterial strains such as Klebsiella pneumoniae and Staphylococcus hominis. The antibacterial activity is attributed to the presence of the N–C–S– moiety within the structure, which is common in many biologically active molecules .

Antifungal Applications

Similar to its antibacterial uses, this compound has also been evaluated for its antifungal efficacy. Studies have indicated that pyrazole derivatives can be effective against fungal strains like Candida albicans. The interaction of these molecules with nucleic acids like calf thymus DNA (CT-DNA) has been investigated to understand the mechanism of action .

DNA Binding Studies

The interaction with DNA is a critical aspect of the pharmacological potential of many compounds. For 5-Amino-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile, studies have explored how it binds with CT-DNA. This is significant for understanding its role in gene expression and potential as a therapeutic agent .

Antimicrobial Agent Synthesis

The compound serves as a precursor in the synthesis of new 1,3,4-thiadiazole derivatives, which are potent antimicrobial agents. These derivatives have been designed using this compound as a starting material and have shown promising results against microbes like E. coli and Bacillus mycoides .

Pharmacological Significance

Pyrazole derivatives, including this compound, are part of a larger class of heterocyclic molecules with therapeutic significance. They have been used in the development of drugs with broad-spectrum activities, including antipyretic, anti-inflammatory, and analgesic effects .

Chemical Synthesis and Reactivity

This compound is also valuable in chemical synthesis, serving as a building block for more complex molecules. Its reactivity allows for the creation of various nitrogen, oxygen, sulfur, and selenium-containing compounds, which can have diverse industrial and pharmaceutical applications .

Structural Analysis and Drug Design

The compound’s structure has been analyzed using various spectroscopic methods, which is crucial for drug design. Understanding its geometry and physiochemical properties through techniques like UV, FT-IR, and NMR spectroscopy aids in predicting its biological activity and stability .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction of this compound with proteins, which is essential for drug development. These studies help in identifying potential targets within the body and understanding the compound’s mode of action .

Safety And Hazards

Propiedades

IUPAC Name |

5-amino-3-methyl-1-(4-nitrophenyl)pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5O2/c1-7-10(6-12)11(13)15(14-7)8-2-4-9(5-3-8)16(17)18/h2-5H,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJSYGYGKQJEOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)N)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80506191 |

Source

|

| Record name | 5-Amino-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile | |

CAS RN |

76982-31-5 |

Source

|

| Record name | 5-Amino-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Amino-4-bromophenyl)disulfanyl]-5-bromoaniline](/img/structure/B112918.png)